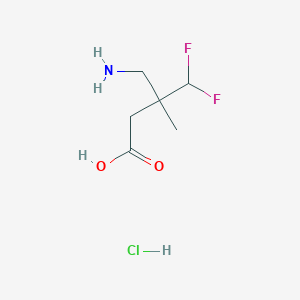
3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride, also known as DREADD ligand, is a chemical compound used in scientific research to manipulate the activity of specific neurons in the brain. DREADD stands for Designer Receptors Exclusively Activated by Designer Drugs. This compound is used to activate or inhibit neurons in a controlled manner, allowing researchers to study the effects of specific neural circuits on behavior and physiology.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride involves the reaction of 3-methyl-4,4-difluorobutanal with formaldehyde and ammonium chloride to form 3-(Aminomethyl)-4,4-difluoro-3-methylbutanal. This intermediate is then reacted with cyanide ion to form 3-(Aminomethyl)-4,4-difluoro-3-methylbutanenitrile, which is subsequently hydrolyzed to form the final product, 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride.
Starting Materials
3-methyl-4,4-difluorobutanal, Formaldehyde, Ammonium chloride, Cyanide ion
Reaction
Step 1: Reaction of 3-methyl-4,4-difluorobutanal with formaldehyde and ammonium chloride to form 3-(Aminomethyl)-4,4-difluoro-3-methylbutanal, Step 2: Reaction of 3-(Aminomethyl)-4,4-difluoro-3-methylbutanal with cyanide ion to form 3-(Aminomethyl)-4,4-difluoro-3-methylbutanenitrile, Step 3: Hydrolysis of 3-(Aminomethyl)-4,4-difluoro-3-methylbutanenitrile to form 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid, Step 4: Formation of 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride by reaction with hydrochloric acid
Wirkmechanismus
The 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride system works by introducing a modified receptor into specific neurons in the brain. This receptor is activated by a specific compound, in this case, 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride. When the compound is administered, it selectively activates or inhibits the neurons expressing the modified receptor, allowing researchers to study the effects on behavior and physiology.
Biochemische Und Physiologische Effekte
The 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride system has been used to study a wide range of physiological and behavioral effects. For example, it has been used to study the role of specific neurons in reward processing, fear conditioning, and social behavior. It has also been used to study the effects of specific neurotransmitters on behavior and physiology.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of the 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride system is that it allows researchers to selectively control the activity of specific neurons in the brain. This allows for a more precise understanding of the neural circuits involved in behavior and physiology. However, there are also limitations to the 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride system. For example, the modified receptor may not be expressed in all neurons of interest, and there may be off-target effects of the compound used to activate the receptor.
Zukünftige Richtungen
There are many potential future directions for research using the 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride system. One area of interest is the use of 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochlorides in the treatment of neurological disorders. Another area of interest is the development of new compounds that can activate or inhibit specific neurons in the brain. Additionally, the 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride system may be used to study the effects of specific genes on behavior and physiology.
Wissenschaftliche Forschungsanwendungen
The 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride system has revolutionized the field of neuroscience by allowing researchers to selectively control the activity of specific neurons in the brain. This has led to a better understanding of the neural circuits involved in behavior and physiology. The 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride system has been used to study a wide range of neurological disorders, including addiction, depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
3-(aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO2.ClH/c1-6(3-9,5(7)8)2-4(10)11;/h5H,2-3,9H2,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXLVJNHDCEKPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(CN)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-(difluoromethyl)-3-methylbutanoic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2792831.png)
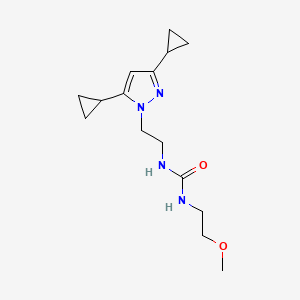

![3,4-difluoro-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2792836.png)
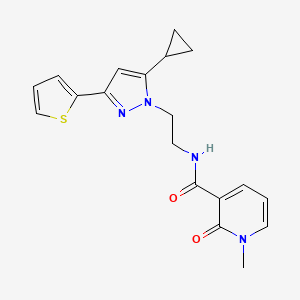

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2792841.png)
![(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2792842.png)
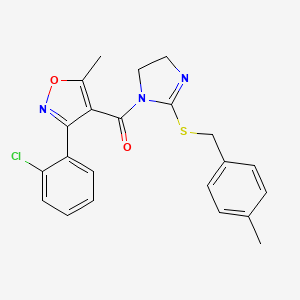
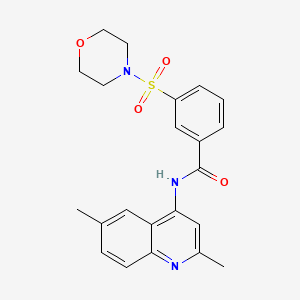
![N-Methyl-N-[2-[methyl(1-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2792846.png)

![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enamide](/img/structure/B2792851.png)
